(R)-sirtinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

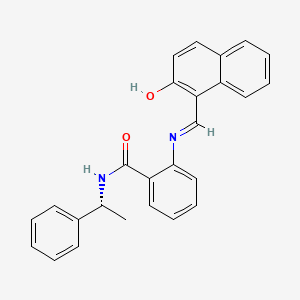

(R)-sirtinol is a useful research compound. Its molecular formula is C26H22N2O2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-Sirtinol is a small molecule that has garnered attention for its role as an inhibitor of sirtuin proteins, a family of NAD+-dependent deacetylases implicated in various biological processes, including aging, inflammation, and cancer. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound primarily inhibits sirtuin proteins, particularly SIRT1 and SIRT2. These proteins are involved in deacetylation processes that regulate gene expression, cellular metabolism, and stress responses. By inhibiting these enzymes, this compound alters the acetylation status of various substrates, leading to significant biological effects.

Iron Chelation

Recent studies have highlighted the ability of this compound to act as an intracellular iron chelator. It forms stable complexes with iron ions, which can affect cellular iron homeostasis and impact various iron-dependent processes. For instance, in non-small cell lung cancer (NSCLC) models, this compound treatment resulted in a marked reduction of intracellular labile iron levels, which correlated with reduced cell proliferation and enhanced apoptosis in cancer cells .

Effects on Inflammation

This compound has been shown to modulate inflammatory responses in various cell types. For example, it significantly reduced the expression of adhesion molecules and pro-inflammatory cytokines in human dermal microvascular endothelial cells (HDMEC) stimulated by tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) . This suggests that this compound may have therapeutic potential in conditions characterized by chronic inflammation.

Table: Summary of Biological Activities of this compound

Case Study 1: Anti-Cancer Properties

In a study involving MCF-7 breast cancer cells and H1299 NSCLC cells, this compound demonstrated significant cytotoxic effects. Cells treated with this compound showed increased apoptosis rates and cell cycle arrest at the G1 phase. The study indicated that this compound could enhance the efficacy of traditional chemotherapeutic agents like gemcitabine and cisplatin by sensitizing cancer cells to these treatments .

Case Study 2: Inflammation Reduction

Another investigation focused on the effect of this compound on HDMEC under inflammatory conditions. The results showed that treatment with this compound led to a decrease in the expression of adhesion molecules such as ICAM-1 and reduced the secretion of inflammatory cytokines like IL-6. This suggests a potential role for this compound in managing inflammatory diseases .

Properties

Molecular Formula |

C26H22N2O2 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-[(1R)-1-phenylethyl]benzamide |

InChI |

InChI=1S/C26H22N2O2/c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3,(H,28,30)/t18-/m1/s1 |

InChI Key |

UXJFDYIHRJGPFS-GOSISDBHSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.